molecular formula C24H36N4O2S B6577051 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 946316-87-6

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No. B6577051
CAS RN: 946316-87-6
M. Wt: 444.6 g/mol
InChI Key: LRRMORXQIKKQAC-UHFFFAOYSA-N
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Description

The compound is a sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are often used in medicinal chemistry due to their bioactive properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzene sulfonamide with a compound containing the 2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of sulfonamides, with the sulfur atom forming a double bond with one oxygen atom, a single bond with another oxygen atom, and a single bond with a nitrogen atom .


Chemical Reactions Analysis

Sulfonamides are known to undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions .

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as inhibitors of enzymes, particularly those involved in the synthesis of folic acid in bacteria .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential bioactive properties, as well as optimization of its structure for improved activity and reduced side effects .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O2S/c1-18-15-19(2)24(20(3)16-18)31(29,30)25-17-23(28-13-11-27(6)12-14-28)21-7-9-22(10-8-21)26(4)5/h7-10,15-16,23,25H,11-14,17H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRMORXQIKKQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide

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